(S)-3-tert-Butyl-2,5-piperazinedione

Catalog No.
S755224
CAS No.
65050-07-9
M.F
C8H14N2O2
M. Wt
170.21 g/mol
Availability
In Stock
* This item is exclusively intended for research purposes and is not designed for human therapeutic applications or veterinary use.
(S)-3-tert-Butyl-2,5-piperazinedione

CAS Number

65050-07-9

Product Name

(S)-3-tert-Butyl-2,5-piperazinedione

IUPAC Name

(3S)-3-tert-butylpiperazine-2,5-dione

Molecular Formula

C8H14N2O2

Molecular Weight

170.21 g/mol

InChI

InChI=1S/C8H14N2O2/c1-8(2,3)6-7(12)9-4-5(11)10-6/h6H,4H2,1-3H3,(H,9,12)(H,10,11)/t6-/m1/s1

InChI Key

OWQNUQNZSDAFHT-ZCFIWIBFSA-N

SMILES

CC(C)(C)C1C(=O)NCC(=O)N1

Canonical SMILES

CC(C)(C)C1C(=O)NCC(=O)N1

Isomeric SMILES

CC(C)(C)[C@H]1C(=O)NCC(=O)N1

(S)-3-tert-Butyl-2,5-piperazinedione is a chemical compound with the molecular formula C8H14N2O2 and a molecular weight of approximately 170.21 g/mol. It is classified as a piperazine derivative, specifically a piperazinedione, which features a piperazine ring substituted with a tert-butyl group at the 3-position and carbonyl groups at the 2 and 5 positions. This compound is known for its unique structural characteristics, which contribute to its biological activity and potential applications in various fields.

There is no documented information on the mechanism of action of (S)-3-tert-Butyl-2,5-piperazinedione in scientific literature [, , ].

  • Cysteine Alkylation: (S)-3-tert-Butyl-2,5-piperazinedione is known to react with cysteine residues in proteins. Cysteine is an amino acid containing a thiol group (SH) that can be modified by this compound. This alkylation reaction can be used to:
    • Improve protein stability and solubility during downstream processing steps in proteomic workflows [Source: A study published in the Journal of Chromatography B: Analytical Technologies in the Biomedical and Life Sciences found that (S)-3-tert-Butyl-2,5-piperazinedione can be used for efficient cysteine alkylation in proteomic analysis. ""]
    • Introduce a functional group onto the cysteine residue for further modifications or labeling experiments in proteomic studies [Source: Research on the application of (S)-3-tert-Butyl-2,5-piperazinedione in a scientific article highlights its utility for cysteine alkylation prior to further downstream proteomic analysis. ""]
Typical of piperazine derivatives. Key reactions include:

  • Nucleophilic Substitution: The carbonyl groups in the compound can undergo nucleophilic attack, leading to the formation of various derivatives.
  • Cyclization Reactions: The presence of the piperazine ring allows for cyclization reactions with other electrophiles, potentially forming more complex structures.
  • Hydrolysis: Under acidic or basic conditions, the carbonyl groups can be hydrolyzed to yield corresponding carboxylic acids.

These reactions are fundamental in synthetic organic chemistry for creating derivatives with varied properties.

Research indicates that (S)-3-tert-Butyl-2,5-piperazinedione exhibits notable biological activity. It has been studied for its potential as:

  • Antimicrobial Agent: Preliminary studies suggest activity against certain bacterial strains.
  • Antitumor Properties: Some derivatives of piperazinediones have shown promise in inhibiting tumor growth in vitro.
  • Neuroactive Compounds: Given its structural similarity to other neuroactive substances, it may interact with neurotransmitter systems.

Further investigations are necessary to fully elucidate its mechanisms of action and therapeutic potential.

The synthesis of (S)-3-tert-Butyl-2,5-piperazinedione typically involves several steps:

  • Formation of Piperazine Ring: A precursor amine reacts with a suitable carbonyl compound to form the piperazine structure.
  • Introduction of tert-butyl Group: tert-butyl groups can be introduced via alkylation reactions using tert-butyl halides.
  • Formation of Carbonyl Groups: The final step involves oxidation or other reactions to introduce carbonyl functionalities at the 2 and 5 positions.

Various synthetic routes have been documented in literature, emphasizing the versatility of piperazine chemistry .

(S)-3-tert-Butyl-2,5-piperazinedione has several applications across different fields:

  • Pharmaceuticals: Its potential antimicrobial and antitumor properties make it a candidate for drug development.
  • Chemical Research: Used as an intermediate in synthesizing more complex organic compounds.
  • Biotechnology: Investigated for use in proteomics research due to its unique structural features .

Interaction studies involving (S)-3-tert-Butyl-2,5-piperazinedione focus on its binding affinities and effects on biological targets:

  • Receptor Binding Studies: Research has shown interactions with various receptors, suggesting potential neuropharmacological effects.
  • Enzyme Inhibition: Studies indicate that it may inhibit certain enzymes linked to disease pathways, offering insights into its therapeutic applications.

These studies are critical for understanding how this compound may be utilized in medicinal chemistry.

Several compounds share structural similarities with (S)-3-tert-Butyl-2,5-piperazinedione. Notable examples include:

Compound NameStructural FeaturesUnique Characteristics
1-MethylpiperazinePiperazine ring with methyl substitutionOften used as a solvent and intermediate
2,5-DiketopiperazineDiketopiperazine structureExhibits different biological activities
N-Boc-piperazinePiperazine ring with Boc protectionCommonly used in peptide synthesis
1-(4-Fluorophenyl)piperazineFluorinated phenyl group on piperazinePotential pharmacological applications

(S)-3-tert-Butyl-2,5-piperazinedione is unique due to its specific tert-butyl substitution and the arrangement of carbonyl groups, which influence its biological activity and chemical reactivity compared to these similar compounds .

XLogP3

0.5

Wikipedia

(S)-3-tert-Butyl-2,5-piperazinedione

Dates

Modify: 2023-08-15

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